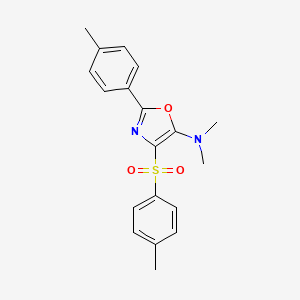

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMT belongs to the class of tryptamines, which are naturally occurring compounds found in various plants and animals.

Scientific Research Applications

Anti-Cancer Research

Quinazoline derivatives have been identified to possess anti-cancer properties. They have been studied for their potential to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation . The compound could be investigated for its efficacy in this area, potentially leading to new cancer therapies.

Anti-Inflammatory Applications

These derivatives are also known for their anti-inflammatory effects. Research could explore the use of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine in the treatment of inflammatory diseases, examining its impact on inflammatory markers and its potential to reduce swelling and pain .

Anti-Bacterial Properties

The antibacterial activity of quinazoline derivatives makes them candidates for the development of new antibiotics. Studies could assess the compound’s effectiveness against various bacterial strains and its mechanism of action in bacterial inhibition .

Analgesic Effects

Quinazoline derivatives have shown promise as analgesics. Research into N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine could focus on its pain-relieving properties, particularly its potential to act on the central nervous system to alleviate pain without the side effects associated with traditional analgesics .

Anti-Viral Activity

These compounds have been explored for their anti-viral capabilities. The compound could be tested against different viruses to determine its ability to prevent viral replication or to inactivate the virus .

Anti-Spasm Activity

The anti-spasm properties of quinazoline derivatives suggest potential applications in treating conditions characterized by spasms or convulsions. Research could investigate how N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine affects smooth muscle contraction and its therapeutic potential in related disorders .

Non-Linear Optical (NLO) Materials

The structural features of quinazoline derivatives lend themselves to applications in non-linear optics. Studies could explore the incorporation of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine into materials that exhibit non-linear optical properties, which are valuable for optical signal processing applications .

Sedative and Hypnotic Effects

Some quinazoline derivatives have been used to synthesize compounds with sedative and hypnotic effects. Research could be directed towards understanding the sedative properties of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine and its potential use in sleep disorders .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, some compounds inhibit CDK2, leading to cell cycle arrest .

Biochemical Pathways

Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have been shown to have significant hypnotic and sedative effects .

properties

IUPAC Name |

N,N-dimethyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-5-9-15(10-6-13)17-20-18(19(24-17)21(3)4)25(22,23)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURGIAHFVKHWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)